1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde
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Overview
Description
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a chloro substituent, and an aldehyde functional group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylhydrazine and 4-chlorobenzaldehyde.
Formation of Imidazole Ring: The reaction between 4-methoxyphenylhydrazine and 4-chlorobenzaldehyde in the presence of an acid catalyst leads to the formation of the imidazole ring.
Introduction of Aldehyde Group: The aldehyde group is introduced through a formylation reaction, typically using reagents such as formic acid or formamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other similar compounds:
Similar Compounds: 1-(4-Methoxyphenyl)-1h-imidazole-5-carbaldehyde, 1-(4-Methoxyphenyl)-4-chloro-1h-indole-5-carbaldehyde.
Uniqueness: The presence of both the methoxyphenyl group and the chloro substituent in the imidazole ring makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIZOTRWHIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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